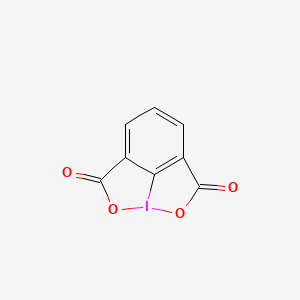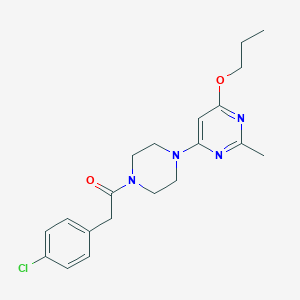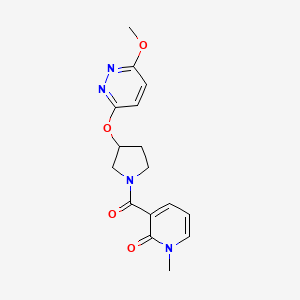
lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate is a complex organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a lithium ion coordinated to a diazenolate ligand, which is derived from 5-methylpyridine. The presence of the lithium ion imparts unique electrochemical properties, making it a subject of study in battery technology and other advanced materials.
作用機序
Mode of Action
The mode of action of Lithium;(5-methylpyridin-2-yl)-oxidodiazene involves its interaction with its targets, leading to changes in their function . The specific interactions and resulting changes depend on the nature of the target and the biochemical context within which the interaction occurs.
Biochemical Pathways
Lithium;(5-methylpyridin-2-yl)-oxidodiazene may affect various biochemical pathways depending on its targets . The downstream effects of these interactions can range from changes in cellular signaling to alterations in metabolic processes. The specific pathways affected by Lithium;(5-methylpyridin-2-yl)-oxidodiazene would depend on its targets and their roles within the cell.
Result of Action
The molecular and cellular effects of Lithium;(5-methylpyridin-2-yl)-oxidodiazene’s action would depend on its targets and the nature of its interactions with them . These effects could range from changes in gene expression to alterations in cellular function and behavior.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Lithium;(5-methylpyridin-2-yl)-oxidodiazene . These factors could include the biochemical environment within the body, the presence of other compounds, and physical conditions such as temperature and pH.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate typically involves the reaction of 5-methylpyridine with a diazotizing agent to form the diazenolate ligand. This ligand is then reacted with a lithium salt, such as lithium chloride or lithium bromide, under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electrochemical properties.
Reduction: Reduction reactions can lead to the formation of lower oxidation states or the cleavage of the diazenolate ligand.
Substitution: The lithium ion can be substituted with other metal ions, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction could produce simpler organometallic species. Substitution reactions can result in a variety of metal-coordinated diazenolate compounds.
科学的研究の応用
Lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate has several scientific research applications:
Chemistry: It is studied for its unique coordination chemistry and potential as a ligand in organometallic synthesis.
Biology: The compound’s interactions with biological molecules are of interest for potential therapeutic applications.
Medicine: Research is ongoing into its use as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Its electrochemical properties make it a candidate for use in advanced battery technologies and other electronic applications.
類似化合物との比較
Similar Compounds
Lithium(1+)ion(E)-(pyridin-2-yl)diazenolate: Similar structure but without the methyl group, leading to different electronic properties.
Sodium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate: Substitution of lithium with sodium, resulting in altered electrochemical behavior.
Potassium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate: Another alkali metal substitution, with potential differences in reactivity and stability.
Uniqueness
Lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate is unique due to the presence of the lithium ion, which imparts specific electrochemical properties that are not observed with other metal ions. The methyl group on the pyridine ring also influences the compound’s electronic structure, making it distinct from its non-methylated counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
lithium;(5-methylpyridin-2-yl)-oxidodiazene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O.Li/c1-5-2-3-6(7-4-5)8-9-10;/h2-4H,1H3,(H,7,8,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQDTILDHDMSDJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CN=C(C=C1)N=N[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-3-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2600714.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2600716.png)
![N-(2-bromophenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2600717.png)
![3-(2-ethoxyacetamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2600719.png)

![7-((3-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2600724.png)

![N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2600728.png)
![1-methyl-9-(2-methylphenyl)-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2600729.png)

![2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2600733.png)

